molecular formula C8H8N4 B2833958 4-Hydrazinylcinnoline CAS No. 16401-27-7

4-Hydrazinylcinnoline

Cat. No.: B2833958
CAS No.: 16401-27-7
M. Wt: 160.18
InChI Key: HALUISOIGGICEW-UHFFFAOYSA-N
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Description

4-Hydrazinylcinnoline is a heterocyclic compound with the molecular formula C₈H₈N₄ It is characterized by a cinnoline ring system substituted with a hydrazine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylcinnoline typically involves the reaction of cinnoline derivatives with hydrazine. One common method is the condensation of 4-chlorocinnoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

Cinnoline-4-chloride+Hydrazine hydrateThis compound+HCl\text{Cinnoline-4-chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} Cinnoline-4-chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylcinnoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted cinnoline derivatives.

Scientific Research Applications

4-Hydrazinylcinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing into its potential as an anticancer and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydrazinylcinnoline involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    4-Aminocinnoline: Similar structure but with an amino group instead of a hydrazine group.

    4-Nitrocinnoline: Contains a nitro group at the fourth position.

    4-Chlorocinnoline: Has a chlorine atom at the fourth position.

Uniqueness: 4-Hydrazinylcinnoline is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential for forming a variety of derivatives. This makes it a versatile compound for synthetic and medicinal chemistry applications.

Properties

IUPAC Name

cinnolin-4-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-11-8-5-10-12-7-4-2-1-3-6(7)8/h1-5H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALUISOIGGICEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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